Structural Differentiation: 2,3-Dimethoxybenzoyl Substitution Pattern vs. Common 2,6- and 3,5-Dimethoxy Isomers
The 2,3-dimethoxybenzoyl substitution pattern on the piperazine ring is structurally distinct from the more commonly encountered 2,6-dimethoxybenzoyl and 3,5-dimethoxybenzoyl isomers found in commercial piperazin-1-ylpyridazine libraries [1]. In the broader class of dimethoxybenzoyl-piperazine derivatives, the position of the methoxy substituents on the benzoyl ring directly influences the electron density distribution, conformational preferences of the piperazine ring, and hydrogen-bonding capacity at the target binding site [1]. While direct comparative dCTPase IC50 data for CAS 946273-76-3 versus its 2,6- or 3,5-dimethoxy regioisomers are not available in the peer-reviewed literature, the compound's 2,3-substitution pattern represents a distinct chemotype with potentially differentiated target engagement geometry vs. the more widely profiled 2,6- and 3,5-dimethoxy variants [1].
| Evidence Dimension | Benzoyl ring methoxy substitution pattern (regioisomerism) |
|---|---|
| Target Compound Data | 2,3-dimethoxybenzoyl substitution (ortho–meta methoxy arrangement) |
| Comparator Or Baseline | Closest commercial regioisomers: 2,6-dimethoxybenzoyl (ortho–ortho methoxy) and 3,5-dimethoxybenzoyl (meta–meta methoxy) piperazin-1-ylpyridazine derivatives [1] |
| Quantified Difference | Structural regioisomerism – no quantitative IC50 head-to-head data available for this specific comparison (noted limitation) |
| Conditions | Structural comparison based on published dCTPase inhibitor chemotype definitions in J Med Chem (2017) [1] |
Why This Matters
This compound offers a distinct 2,3-dimethoxy regioisomer that expands SAR coverage for dCTPase inhibitor programs beyond the commonly screened 2,6- and 3,5-dimethoxy variants, which is important when exploring the full chemical space of the piperazin-1-ylpyridazine scaffold.
- [1] Llona-Minguez S, Höglund A, Ghassemian A, et al. Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. J Med Chem. 2017;60(10):4279-4292. doi:10.1021/acs.jmedchem.7b00182 View Source
